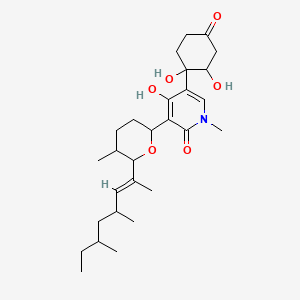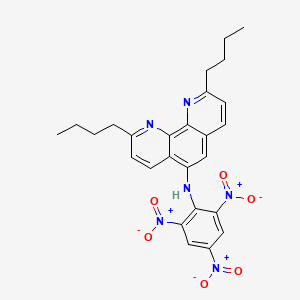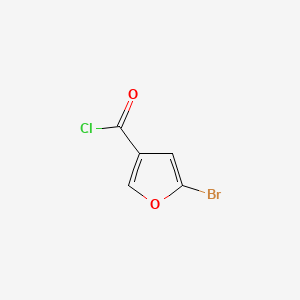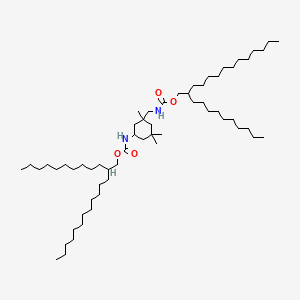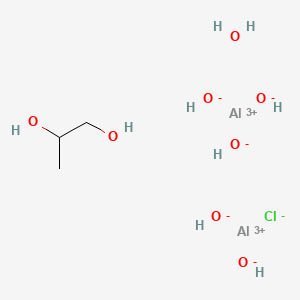
trans-Crotylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Crotylboronic acid pinacol ester: is a versatile organoboron compound widely used in organic synthesis. It is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound has the empirical formula C10H19BO2 and a molecular weight of 182.07 g/mol . It is also referred to as trans-2-(2-Buten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Wissenschaftliche Forschungsanwendungen
trans-Crotylboronic acid pinacol ester has numerous applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing trans-Crotylboronic acid pinacol ester involves the reaction of crotylboronic acid with pinacol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired ester through a condensation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Crotylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to yield hydrocarbons.
Substitution: The ester can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Alcohols and aldehydes.
Reduction: Hydrocarbons.
Substitution: Various substituted boronic esters.
Wirkmechanismus
The mechanism of action of trans-Crotylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boron atom in the ester acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This property makes it an essential reagent in cross-coupling reactions, where it helps in the transfer of organic groups from boron to palladium catalysts .
Vergleich Mit ähnlichen Verbindungen
- cis-Crotylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- 3-Methyl-2-butenylboronic acid pinacol ester
- 2-Methyl-1-propenylboronic acid pinacol ester
Uniqueness: trans-Crotylboronic acid pinacol ester is unique due to its trans configuration, which imparts specific stereochemical properties that are advantageous in certain synthetic applications. This configuration allows for more selective and efficient reactions compared to its cis counterpart .
Eigenschaften
IUPAC Name |
2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSSMJZIAKUXEW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC=CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C/C=C/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[4H-cyclopenta-1,3-dioxole-4,2-oxirane], tetrahydro-2,2-dimethyl-, (3a-alpha-,4-ba-,6a-alpha-)-](/img/no-structure.png)
![[(5S)-3-[(E)-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B574229.png)
![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)

